吲哚-3-甲醇水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole-3-carbinol (I3C) is a natural product found in vegetables belonging to the Brassicaceae family such as broccoli, cabbage, cauliflower, brussels sprouts, collard greens, and kale . It is produced by the breakdown of the glucosinolate glucobrassicin . It is also available in dietary supplements . I3C has been studied for its potential anticarcinogenic, antioxidant, and anti-atherogenic effects .

Synthesis Analysis

I3C and its main derivatives have been obtained through biosynthetic processes and synthetic procedures . A novel synthesis of tert-indole-3-carbinols has been reported through the DDQ-mediated oxidation of the allylic C–H bond/aromatization/hydroxylation at the indolyl carbon using water as the hydroxyl source . The reaction is highly efficient and high yielding and it works under mild reaction conditions .Molecular Structure Analysis

The molecular structure of I3C has been analyzed using various techniques such as Scanning electron microscopy (SEM), X-ray diffraction (XRD), Element analysis (EA), Inductively coupled plasma (ICP), Fourier transform infrared spectroscopy (FT-IR), Brunauer-Emmett-Teller (BET) and X-ray photoelectron spectroscopy (XPS) .Chemical Reactions Analysis

A microplate spectrophotometric method for the determination of I3C in dietary supplements has been developed. The colorimetric procedure is based on the reaction of I3C with the p-dimethylaminocinnamaldehyde (DMACA) reagent under acidic conditions .Physical And Chemical Properties Analysis

I3C is an off-white solid with a melting point of 96 to 99 °C . It is partially soluble in cold water . The chemical formula of I3C is C9H9NO and its molar mass is 147.177 g·mol−1 .科学研究应用

抗癌剂开发:吲哚-3-甲醇(I3C)已被用于开发新型吲哚类似物以优化其抗癌作用。一种这样的类似物 SR13668 已显示出对各种癌症具有有效的口服抗癌活性,且没有明显的毒性(Chao等人,2007)。

乳腺癌的化学预防:I3C 已被评估其在预防化学诱发的乳腺肿瘤方面的功效。在癌症发展的起始和促进阶段给予时,显示出癌症多发性显着降低,表明其作为乳腺癌化学预防剂的潜力(Grubbs等人,1995)。

在酸性介质中的寡聚:已经研究了在酸性条件下产生的 I3C 的寡聚产物,它们与其生物活性相关。这项研究提供了在这些条件下 I3C 转化为活性物质的见解(Grose & Bjeldanes,1992)。

抑制乳腺癌细胞侵袭和迁移:I3C 已被发现抑制人乳腺癌细胞中的细胞粘附、扩散和侵袭,表明其在抑制肿瘤生长和转移中的作用(Meng等人,2000)。

复发性呼吸道乳头状瘤的治疗:吲哚-3-甲醇已在临床试验中用于治疗复发性呼吸道乳头状瘤,在降低乳头状瘤生长速度和减少手术需求方面显示出希望(Rosen等人,1998)。

营养保健品中的质量控制:一项研究开发了一种快速测定营养保健品中吲哚-3-甲醇及其缩合产物的方法,突出了含有这种化合物的补充剂中质量控制的重要性(Fibigr等人,2016)。

作为抗血栓剂的潜力:吲哚-3-甲醇在体外和体内显示出显着的抗血小板和抗血栓活性,表明其作为抗血栓剂的潜力(Park等人,2008)。

安全和危害

I3C may cause skin and eye irritation. It may also cause respiratory and digestive tract irritation . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

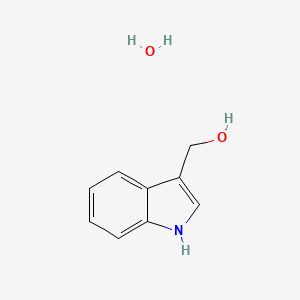

1H-indol-3-ylmethanol;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.H2O/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-5,10-11H,6H2;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEVEHLSJRKSEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

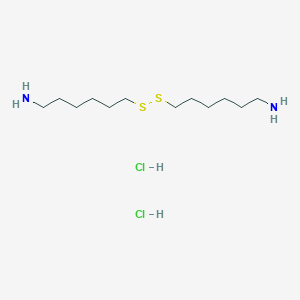

C1=CC=C2C(=C1)C(=CN2)CO.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153979 |

Source

|

| Record name | Indole-3-carbinol hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indole-3-carbinol hydrate | |

CAS RN |

123334-15-6 |

Source

|

| Record name | Indole-3-carbinol hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123334156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-carbinol hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。